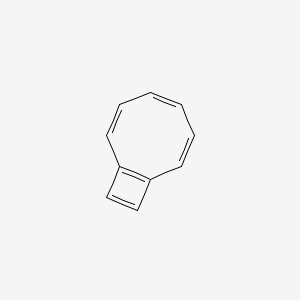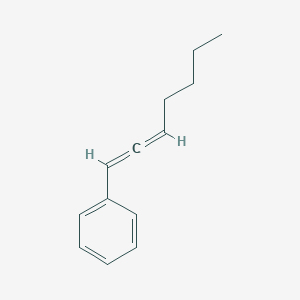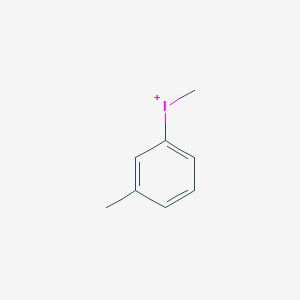
Methyl-(3-methylphenyl)iodanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(3-methylphenyl)iodanium is an organoiodine compound that features an iodine atom bonded to a methyl group and a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-(3-methylphenyl)iodanium can be synthesized through the reaction of iodobenzene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-(3-methylphenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: Reduction reactions can convert the iodonium group back to an iodide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of iodonium salts.
Reduction: Formation of iodide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl-(3-methylphenyl)iodanium has several scientific research applications:
Biology: Investigated for its potential use in radiolabeling for imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl-(3-methylphenyl)iodanium involves the formation of reactive intermediates that can participate in various chemical transformations. The iodine atom in the compound can act as an electrophile, facilitating the formation of new carbon-iodine bonds. This reactivity is harnessed in synthetic applications to introduce iodine into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl iodide: Similar structure but lacks the methyl group on the phenyl ring.
Methyl iodide: Contains a methyl group bonded to iodine but lacks the aromatic ring.
Iodobenzene: Similar to phenyl iodide but with different reactivity due to the absence of the methyl group.
Uniqueness
Methyl-(3-methylphenyl)iodanium is unique due to the presence of both a methyl group and a phenyl group bonded to iodine. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
20050-91-3 |
|---|---|
Fórmula molecular |
C8H10I+ |
Peso molecular |
233.07 g/mol |
Nombre IUPAC |
methyl-(3-methylphenyl)iodanium |
InChI |
InChI=1S/C8H10I/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3/q+1 |
Clave InChI |
RUBFPNKISGEGJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[I+]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


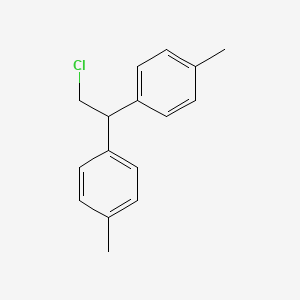
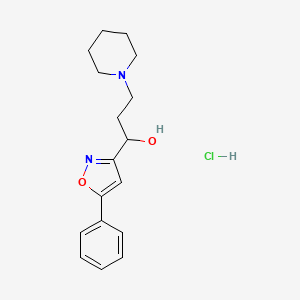
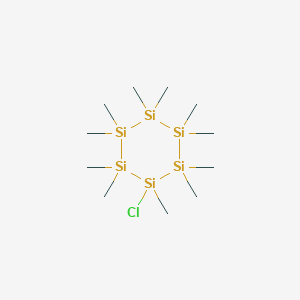
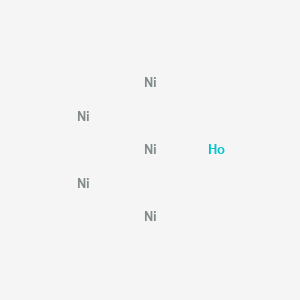
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
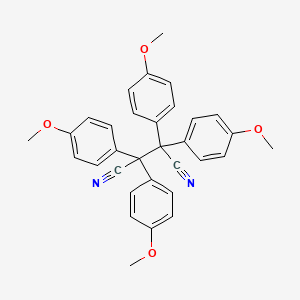

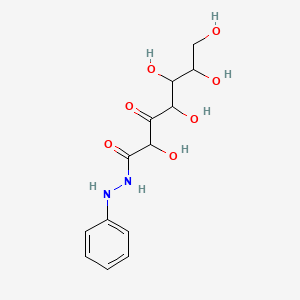
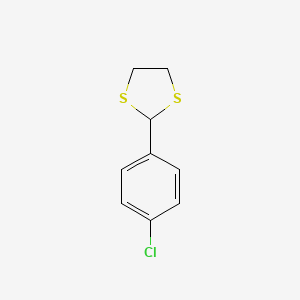
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
